molecular formula C17H10F3N3O B12901683 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one CAS No. 88959-12-0

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one

Cat. No.: B12901683
CAS No.: 88959-12-0
M. Wt: 329.28 g/mol
InChI Key: RWDBEAXGBZVEIJ-UHFFFAOYSA-N
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Description

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is characterized by the presence of an imidazo[2,1-b]quinazoline core structure, which is substituted with a trifluoromethyl group at the 3-position of the phenyl ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzamide with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as acetic acid, followed by cyclization under reflux conditions. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, to facilitate the formation of the imidazoquinazoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazoquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various substituted imidazoquinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: The compound exhibits potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Upon binding to its target, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazines: These compounds share a similar imidazo core structure but differ in the position and nature of the substituents.

    Benzo[4,5]imidazo[1,2-a]pyridines: These compounds have a benzo-fused imidazo core and exhibit similar biological activities.

    Imidazo[1,5-a]pyridines: These derivatives are known for their versatility and are used in various applications, including medicinal chemistry and materials science.

Uniqueness

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This modification enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other scientific research applications.

Properties

CAS No.

88959-12-0

Molecular Formula

C17H10F3N3O

Molecular Weight

329.28 g/mol

IUPAC Name

10-[3-(trifluoromethyl)phenyl]imidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H10F3N3O/c18-17(19,20)11-4-3-5-12(10-11)23-14-7-2-1-6-13(14)15(24)22-9-8-21-16(22)23/h1-10H

InChI Key

RWDBEAXGBZVEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CN=C3N2C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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